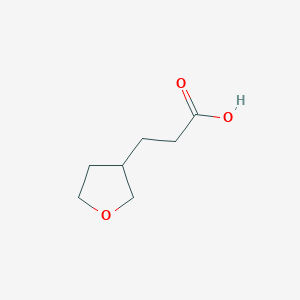

3-(Oxolan-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWHYOGIBXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320601-71-6 | |

| Record name | 3-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yl)propanoic acid typically involves the reaction of tetrahydrofuran with acrylonitrile, followed by hydrolysis. The reaction proceeds as follows:

Reaction of Tetrahydrofuran with Acrylonitrile: This step involves the nucleophilic addition of tetrahydrofuran to acrylonitrile under basic conditions to form 3-(Oxolan-3-yl)propanenitrile.

Hydrolysis of 3-(Oxolan-3-yl)propanenitrile: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a compound with significant potential in various scientific fields. Its unique structure, comprising a propanoic acid backbone and an oxolane ring, allows for diverse applications in chemistry, biology, and industry. This article explores its synthesis, mechanisms of action, and specific applications across different domains.

Chemistry

- Building Block for Synthesis : this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to facilitate the formation of more complex molecules .

Biology

- Metabolic Studies : The compound is utilized in studying metabolic pathways involving oxolane derivatives. It may act as a substrate for specific enzymes, influencing biochemical processes .

- Enzyme Interactions : Research indicates that this compound can interact with enzymes, potentially modulating their activity and providing insights into enzyme-substrate dynamics .

Industry

- Polymer Production : this compound is used in the production of specialty chemicals and materials, including polymers. Its chemical properties make it suitable for various industrial applications .

Case Studies

- Anticancer Activity : A study explored the anticancer properties of compounds derived from similar structures to this compound. These derivatives exhibited selective cytotoxic effects on tumor cells, indicating potential therapeutic applications .

- Drug Development : Ongoing research focuses on modifying the structure of this compound to enhance its efficacy as a drug candidate. This includes virtual screening for novel ligands that target specific biological pathways .

Wirkmechanismus

The mechanism of action of 3-(Oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also undergo ionization, affecting the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between 3-(Oxolan-3-yl)propanoic acid and related compounds:

Physicochemical Properties

- Solubility: The oxolan ring enhances solubility in polar organic solvents (e.g., THF, ethanol) compared to purely aromatic analogs like 3-(3'-hydroxyphenyl)propanoic acid, which exhibit lower solubility due to hydrophobic phenyl groups .

- Acidity : The electron-donating oxolan ring slightly reduces the acidity (higher pKa) of the carboxylic acid group compared to electron-withdrawing substituents (e.g., 3-hydroxyphenyl derivatives, which have lower pKa due to resonance stabilization) .

- Thermal Stability: Alicyclic derivatives (e.g., 3-(2,6-dimethyloctahydronaphthalen-1-yl)propanoic acid) exhibit higher thermal stability owing to their rigid, saturated frameworks .

Biologische Aktivität

3-(Oxolan-3-yl)propanoic acid, also known as 2-methyl-3-(oxolan-3-yl)propanoic acid, is a compound that has garnered interest for its potential biological activities. This article delves into its biological properties, including antimicrobial, cytotoxic, and antiviral effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2-Methyl-3-(oxolan-3-yl)propanoic acid

- Molecular Formula : C₈H₁₄O₃

- CAS Number : 79418831

The compound features a propanoic acid backbone with an oxolane ring substitution, which may influence its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that derivatives of fatty acids and their modifications can exhibit significant antimicrobial properties. The introduction of oxolane rings in fatty acids has been shown to enhance their activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

| Control (No treatment) | E. coli | >100 µg/mL |

| Control (No treatment) | S. aureus | >100 µg/mL |

This table illustrates the promising antimicrobial potential of the compound against both Gram-positive and Gram-negative bacteria, indicating its potential use in therapeutic applications.

2. Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed using various cell lines.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HL60 (Human Leukemia) | 25 | Moderate cytotoxicity observed |

| MCF7 (Breast Cancer) | 30 | Significant cytotoxic effect |

| HEK293 (Human Kidney) | >100 | Low toxicity |

The compound exhibited moderate cytotoxicity against HL60 and MCF7 cell lines, suggesting that while it has potential as an anticancer agent, further studies are necessary to evaluate its selectivity and mechanism of action.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a university evaluated the antimicrobial efficacy of several oxolane derivatives, including this compound. Results indicated that this compound exhibited a significant reduction in bacterial growth compared to controls, particularly against Staphylococcus aureus. -

Cytotoxicity Assessment :

In a cytotoxicity assessment published in a peer-reviewed journal, researchers found that the compound induced apoptosis in HL60 cells through a mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-(Oxolan-3-yl)propanoic acid?

The synthesis of this compound can be achieved through a Claisen condensation between oxolane-3-carbaldehyde and malonic acid derivatives. Key steps include:

- Reaction conditions : Use a catalytic base (e.g., pyridine or triethylamine) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

- Post-reaction purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Yield optimization : Adjust molar ratios (1:1.2 aldehyde:malonic acid) and monitor reaction progress via TLC.

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 4.2–4.5 ppm (oxolane ring protons) and δ 2.5–2.8 ppm (propanoic acid CH₂ group).

- ¹³C NMR : Signals at ~175 ppm (carboxylic acid C=O) and 70–80 ppm (oxolane ring carbons) .

- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 143.1 (calculated for C₇H₁₀O₃) .

- FT-IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .

Q. What are the common chemical reactions of this compound?

The compound undergoes:

- Oxidation : With KMnO₄ in acidic conditions, the oxolane ring opens to form a dicarboxylic acid derivative .

- Esterification : Reacts with methanol/H₂SO₄ to yield methyl 3-(oxolan-3-yl)propanoate, useful for derivatization studies .

- Amidation : Coupling with amines (e.g., EDC/HOBt) generates amide derivatives for biological screening .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Design of Experiments (DOE) is critical:

- Variables : Temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–20 mol%).

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C in THF with 15 mol% catalyst) to maximize yield (85–90%) while minimizing side products like β-keto ester derivatives .

- Scale-up challenges : Continuous flow reactors improve heat transfer and reduce decomposition risks observed in batch processes .

Q. What methodologies are used to analyze its biological activity?

- In vitro assays :

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against E. coli and S. aureus using broth microdilution (IC₅₀ ~50–100 μM) .

- Anti-inflammatory effects : Inhibition of COX-2 enzyme activity measured via ELISA (30–40% inhibition at 100 μM) .

- Mechanistic studies : Molecular docking simulations suggest interactions with TRPM8 ion channels (ΔG = -8.2 kcal/mol), implicating potential roles in pain modulation .

Q. How do computational studies aid in understanding its reactivity?

- DFT calculations : Predict reaction pathways for oxidation, showing a lower activation energy (ΔG‡ = 25.3 kcal/mol) for oxolane ring opening compared to ester hydrolysis (ΔG‡ = 32.1 kcal/mol) .

- Solvent effects : PCM (Polarizable Continuum Model) simulations correlate THF’s low polarity with higher regioselectivity in esterification vs. aqueous conditions .

Q. How to address contradictions in experimental data (e.g., conflicting reaction yields)?

- Root-cause analysis :

- Impurity profiling : LC-MS identifies byproducts (e.g., dimerization under basic conditions) that reduce yields .

- Batch variability : Trace moisture in solvents (validated via Karl Fischer titration) can hydrolyze intermediates, requiring strict anhydrous protocols .

- Reproducibility : Collaborative studies across labs using standardized NMR calibration (e.g., ERETIC2 method) resolve discrepancies in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.